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Compound of Interest

3,5-
Compound Name: Bis(trifluoromethyl)benzylboronic
acid
Cat. No.: B1426066
\ v

3,5-Bis(trifluoromethyl)benzylboronic acid is a specialized organoboron compound
distinguished by its unique structural motifs: a reactive boronic acid group, a benzyl spacer,
and a phenyl ring heavily substituted with two powerful electron-withdrawing trifluoromethyl
(CFs3) groups. This specific combination of features imparts a distinct electronic profile and
reactivity, making it a valuable reagent for researchers in medicinal chemistry and drug
development.

The presence of the CFs groups is of paramount importance. These groups significantly
modulate the acidity of the boronic acid and the overall electronic nature of the molecule,
influencing its interaction with biological targets and its performance in chemical reactions.
Unlike its more common phenylboronic acid counterpart, the methylene (-CH2-) spacer
between the boronic acid and the aromatic ring provides greater conformational flexibility. This
guide offers a detailed examination of the known physical properties, scientific applications,
and handling considerations for this compound, providing a technical resource for scientists
leveraging its unique characteristics.

Physicochemical Properties

The defining characteristics of 3,5-Bis(trifluoromethyl)benzylboronic acid are rooted in its
molecular structure. The quantitative data available for this specific compound is summarized
below.
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Table 1: Core Physicochemical and Identification Data

Property Value Source
CAS Number 1451393-52-4 [1]
Molecular Formula CoH7BFs02 [1]
Molecular Weight 271.95 g/mol [1]

Data not readily available;

Appearance typically a white to off-white

solid for similar compounds.

Data not readily available in

Melting Point o
public literature.
Data not readily available;
N expected to be soluble in polar
Solubility

organic solvents like methanol,

DMSO, and THF.

Structural Influence on Properties

While extensive experimental data is not widely published, the compound's structure allows for

expert analysis of its expected behavior:

» Acidity and Stability: The two electron-withdrawing CFs groups on the phenyl ring exert a

strong inductive effect. This effect increases the Lewis acidity of the boron atom, which can

influence its reactivity and stability. Boronic acids are known to undergo dehydration to form

boroxines, a process that can be affected by the electronic nature of the substituents.

o Solubility: The fluorinated nature of the molecule increases its lipophilicity, suggesting good

solubility in a range of organic solvents. The boronic acid head, however, provides a polar

site capable of hydrogen bonding, allowing for solubility in more polar organic solvents like

alcohols.

o Conformational Flexibility: The benzyl CH2z group acts as a flexible linker, separating the

rigid, electron-deficient aromatic ring from the reactive boronic acid. This allows the two key
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functional parts of the molecule to adopt a wider range of spatial orientations compared to a
directly connected phenylboronic acid, a critical factor for binding within the constrained
active sites of enzymes.

Scientific Application & Rationale: Enzyme
Inhibition

The primary documented application of 3,5-Bis(trifluoromethyl)benzylboronic acid is in the
field of medicinal chemistry as an enzyme inhibitor.[2] Specifically, it has been investigated for

its ability to inhibit penicillinase (a type of B-lactamase), an enzyme responsible for antibiotic
resistance in bacteria.

Mechanism of Action: Transition-State Analogy

Boronic acids are well-established inhibitors of serine proteases and other serine hydrolases,
such as B-lactamases. The underlying principle of this inhibition is the ability of the boronic acid
to act as a transition-state analog.

o Enzyme Active Site: The active site of a serine hydrolase like -lactamase contains a critical
serine residue. During catalysis, the hydroxyl group of this serine attacks the carbonyl
carbon of the substrate (e.g., a penicillin molecule). This forms a tetrahedral, negatively
charged intermediate.

e Boronic Acid Mimicry: The boron atom in 3,5-Bis(trifluoromethyl)benzylboronic acid is
electrophilic and has an empty p-orbital. It is readily attacked by the nucleophilic serine
hydroxyl group in the enzyme's active site.

e Covalent Adduct Formation: This attack results in the formation of a stable, covalent
tetrahedral boronate adduct with the serine residue. This adduct mimics the geometry and
charge of the catalytic transition state but is much more stable and resistant to breakdown,
effectively inactivating the enzyme.

A study of various boronic acids as inhibitors of the BlaC 3-lactamase determined an inhibition
constant (Ki) of 302.3 pM for 3,5-Bis(trifluoromethyl)benzylboronic acid.[2] This quantitative
measure confirms its activity and provides a basis for comparison with other inhibitors.
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Workflow: Enzyme Inhibition Assay

The determination of an inhibition constant (Ki) involves a series of well-defined biochemical
experiments.
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Caption: Workflow for determining the enzyme inhibition constant (Ki) of a boronic acid.
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Experimental Protocol: General Procedure for
Enzyme Inhibition Assay

This protocol describes a general methodology for evaluating 3,5-
Bis(trifluoromethyl)benzylboronic acid as an inhibitor for a serine hydrolase like [3-
lactamase using a chromogenic substrate such as Nitrocefin.

Objective: To determine the inhibitory potency (ICso or Ki) of the title compound.
Materials:

» 3,5-Bis(trifluoromethyl)benzylboronic acid

» Purified B-lactamase enzyme

¢ Nitrocefin (or other suitable chromogenic substrate)

e Anhydrous Dimethyl Sulfoxide (DMSO)

o Assay Buffer (e.g., 50 mM phosphate buffer, pH 7.0)

» 96-well microplate

Microplate reader
Methodology:
e Stock Solution Preparation:

o Rationale: DMSO is used to solubilize the typically crystalline boronic acid at a high
concentration.

o Accurately weigh a precise amount of 3,5-Bis(trifluoromethyl)benzylboronic acid and
dissolve it in anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50
mM).

¢ Serial Dilutions:
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o Rationale: A range of inhibitor concentrations is required to determine the dose-response
relationship.

o Perform a serial dilution of the DMSO stock solution into the assay buffer to create a
series of working concentrations. It is crucial to ensure the final DMSO concentration in all
wells is constant and low (typically <1%) to avoid effects on enzyme activity.

e Enzyme Preparation:

o Rationale: The enzyme must be at a known, consistent concentration that gives a linear
reaction rate in the absence of an inhibitor.

o Dilute the stock enzyme to a final working concentration in the assay buffer.
o Assay Procedure:
o To the wells of a 96-well plate, add:
= Assay Buffer
» A fixed volume of the diluted inhibitor solutions (or buffer with DMSO for control wells).
» A fixed volume of the working enzyme solution.

o Rationale: Pre-incubating the enzyme and inhibitor allows them to reach binding
equilibrium before the reaction starts.

o Incubate the plate for 10-15 minutes at a controlled temperature (e.g., 25°C or 37°C).
e Reaction Initiation and Measurement:

o Rationale: The reaction is started by adding the substrate. The rate of color change is
directly proportional to the enzyme's activity.

o Add a specific volume of the Nitrocefin solution to all wells to initiate the reaction.

o Immediately place the plate in a microplate reader and measure the change in absorbance
at the appropriate wavelength (e.g., 486 nm for hydrolyzed Nitrocefin) over time.
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o Data Analysis:

o Rationale: Plotting the reaction rates against inhibitor concentration allows for the
calculation of the ICso (the concentration of inhibitor that causes 50% inhibition). Further
kinetic experiments can be used to determine the Ki.

o Calculate the initial reaction velocity (rate) for each concentration.

o Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit
the data to a dose-response curve to determine the I1Cso value.

Safety and Handling

While a specific, verified Safety Data Sheet (SDS) for 3,5-Bis(trifluoromethyl)benzylboronic
acid is not widely available, handling should be guided by the known hazards of the boronic
acid chemical class and closely related fluorinated arylboronic acids.

o Hazard Classification (Anticipated):
o Skin Irritant
o Serious Eye Irritant
o May cause respiratory irritation
o Personal Protective Equipment (PPE):
o Eye Protection: Wear chemical safety goggles or a face shield.
o Hand Protection: Use chemically resistant gloves (e.g., nitrile).
o Skin and Body Protection: Wear a laboratory coat.
e Handling and Storage:
o Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

o Avoid contact with skin, eyes, and clothing.
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o Store in a tightly sealed container in a cool, dry place away from moisture and strong
oxidizing agents. Boronic acids can be sensitive to moisture.

o First Aid:

o In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes. Seek
medical attention.

o In case of skin contact: Wash off with soap and plenty of water. Seek medical attention if
irritation persists.

o If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical
attention.

Note: This information is based on general chemical safety principles. Always consult a
substance-specific SDS from the supplier before use.

Conclusion

3,5-Bis(trifluoromethyl)benzylboronic acid is a highly functionalized reagent with
demonstrated utility in biochemical research, particularly as an inhibitor of serine hydrolases. Its
unique electronic properties, conferred by the dual trifluoromethyl groups, and the
conformational freedom from its benzyl core, make it a strategic tool for probing enzyme active
sites and developing potential therapeutic agents. While comprehensive physical data remains
sparse, an understanding of its structure provides a strong foundation for its application in
rational drug design and synthetic chemistry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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